- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,
Cas no 97511-05-2 (4-Bromodibenzothiophene)

4-Bromodibenzothiophene structure
Nombre del producto:4-Bromodibenzothiophene
Número CAS:97511-05-2
MF:C12H7BrS
Megavatios:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777
4-Bromodibenzothiophene Propiedades químicas y físicas
Nombre e identificación
-
- 4-Bromodibenzo[b,d]thiophene
- 4-Bromodibenzothiophene
- 4-bromo-Dibenzothiophene
- Dibenzothiophene,4-bromo-
- Dibenzothiophene, 4-bromo-
- AK110516
- dibenzo[b,d]thiophene, 4-bromo-
- GJXAVNQWIVUQOD-UHFFFAOYSA-N
- VT20280
- FCH1334446
- SY030030
- BC005174
- AX8095234
- Y5819
- ST24043487
- B4449
- 4-Bromodibenzo[b,d]thiophene;Di
- 4-Bromodibenzothiophene (ACI)
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
- SCHEMBL232632
- W-200538
- 97511-05-2
- GEO-02665
- AKOS016008829
- DTXSID50332505
- DS-4628
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
- CS-W022120
- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- 4-Bromodibenzo[b pound notd]thiophene
- DB-028760
- MFCD02683746
-
- MDL: MFCD02683746
- Renchi: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
- Clave inchi: GJXAVNQWIVUQOD-UHFFFAOYSA-N
- Sonrisas: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3
Atributos calculados
- Calidad precisa: 261.94500
- Masa isotópica única: 261.94518g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 0
- Complejidad: 218
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5.1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 28.2
Propiedades experimentales
- Denso: 1.611
- Punto de fusión: 85.0 to 89.0 deg-C
- Punto de ebullición: 386.6℃ at 760 mmHg
- Punto de inflamación: 187.6 °C
- PSA: 28.24000
- Logp: 4.81700
4-Bromodibenzothiophene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM158416-5g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 5g |
$22 | 2022-08-30 | |
Ambeed | A177042-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 25g |
$26.0 | 2025-02-27 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-1G |
4-Bromodibenzothiophene |
97511-05-2 | >98.0%(GC) | 1g |
¥80.00 | 2024-04-15 | |
abcr | AB444187-5 g |
4-Bromodibenzo[b,d]thiophene, 95%; . |
97511-05-2 | 95% | 5g |
€87.80 | 2023-07-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-5G |
4-Bromodibenzothiophene |
97511-05-2 | >98.0%(GC) | 5g |
¥230.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4449-1g |
4-Bromodibenzothiophene |
97511-05-2 | 98.0%(GC) | 1g |
¥120.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-250mg |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 250mg |
¥24.0 | 2022-10-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-1g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 1g |
¥29.0 | 2022-10-09 | |
abcr | AB444187-10 g |
4-Bromodibenzo[b,d]thiophene, 95%; . |
97511-05-2 | 95% | 10g |
€105.70 | 2023-07-18 | |
Chemenu | CM158416-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 25g |
$64 | 2021-06-16 |
4-Bromodibenzothiophene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; rt → 0 °C; 0 °C; 12 h, rt
Referencia
- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine , Water ; rt; 30 h, reflux
Referencia
- Preparation of aromatic amines for organic electric device, Korea, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Butyllithium , Bromine
Referencia
- Heteroatom-facilitated lithiationsOrganic Reactions (Hoboken, 1979, (1979),,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
Referencia
- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer TherapyACS Omega, 2019, 4(5), 9228-9234,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
Referencia
- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
Referencia
- Light-Promoted Nickel-Catalyzed Aromatic Halogen ExchangeACS Catalysis, 2022, 12(18), 11089-11096,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 12 h, rt
Referencia
- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
Referencia
- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC ComplexOrganometallics, 2012, 31(21), 7447-7452,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
Referencia
- A new synthesis of fungicidal methyl (E)-3-methoxypropenoatesTetrahedron, 1998, 54(26), 7595-7614,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
Referencia
- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivityInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Butyllithium ; -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
Referencia
- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole DerivativeJournal of Fluorescence, 2017, 27(2), 451-461,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
Referencia
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
Referencia
- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
Referencia
- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
Referencia
- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
Referencia
- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivityKyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
Referencia
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C
1.2 Reagents: Dibromoethane ; -78 °C → rt
1.2 Reagents: Dibromoethane ; -78 °C → rt
Referencia
- Dibenzothiophenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4,
4-Bromodibenzothiophene Raw materials
- 4-Iododibenzothiophene
- 1,2-Dibromoethane
- Dibenzothiophene
- Silane, 4-dibenzothienyltrimethyl-
- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-
4-Bromodibenzothiophene Preparation Products
4-Bromodibenzothiophene Literatura relevante
-
Shanmugam Karthik,Thirumanavelan Gandhi New J. Chem. 2018 42 15811
-
Xi Chen,Siqi Liu,Yuling Sun,Daokun Zhong,Zhao Feng,Xiaolong Yang,Bochao Su,Yuanhui Sun,Guijiang Zhou,Bo Jiao,Zhaoxin Wu Mater. Chem. Front. 2023 7 1841
-
Bo-Sun Yun,So-Yoen Kim,Jin-Hyoung Kim,Ho-Jin Son,Sang Ook Kang J. Mater. Chem. C 2021 9 4062
-
4. Deep blue organic light-emitting devices enabled by bipolar phenanthro[9,10-d]imidazole derivativesShuo Chen,Yukun Wu,Yi Zhao,Daining Fang RSC Adv. 2015 5 72009
-
Yu Jin Kang,Ju Hui Yun,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2019 7 4573
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
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